5-Methylpyrrolidin-3-one
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Overview
Description
5-Methylpyrrolidin-3-one is a five-membered lactam, a type of heterocyclic compound containing a nitrogen atom It is a derivative of pyrrolidinone, which is known for its versatile applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrrolidin-3-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production of this compound often involves the use of efficient catalytic processes. For example, a green and low-cost process using Cu and Ni modified ZSM-5 catalysts has been developed for the synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine . This method can be adapted for the production of this compound by modifying the starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrrolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidinones, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
5-Methylpyrrolidin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an organocatalyst in various chemical reactions, promoting regioselective synthesis of complex molecules . Additionally, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features but lacking the methyl group at the 5th position.
N-Methylpyrrolidin-2-one: Another derivative with a methyl group at the nitrogen atom, widely used as a solvent and in organic synthesis.
Pyrrolidin-2,5-dione: A compound with two carbonyl groups, exhibiting different chemical properties and applications.
Uniqueness
5-Methylpyrrolidin-3-one stands out due to its unique substitution pattern, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form bioactive derivatives makes it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
5-methylpyrrolidin-3-one |
InChI |
InChI=1S/C5H9NO/c1-4-2-5(7)3-6-4/h4,6H,2-3H2,1H3 |
InChI Key |
BOBWXPSRJYGDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CN1 |
Origin of Product |
United States |
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